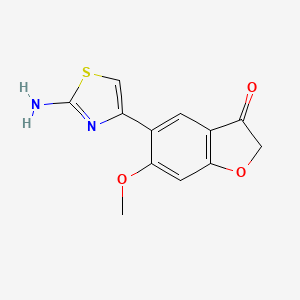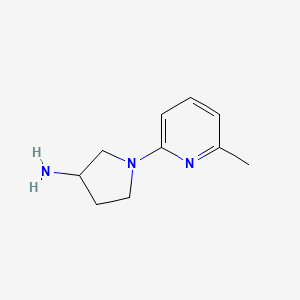
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one is an organic compound with a molecular formula of C13H18N2O2 This compound features a morpholine ring, an amino group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one typically involves the reaction of morpholine with a suitable precursor, such as 2-phenylpropan-1-one, under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key parameters such as reaction kinetics, catalyst selection, and purification techniques are carefully controlled to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(morpholin-4-yl)-2-phenylpropan-1-one shares structural similarities with other morpholine-containing compounds and phenylpropanone derivatives .
- Compounds such as this compound hydrochloride and this compound sulfate are closely related and exhibit similar chemical properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-amino-1-morpholin-4-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15/h1-5,12H,6-10,14H2 |
Clave InChI |
FEHMNJRAFLDFPG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(CN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)
